molecular formula C10H10ClNO2 B13524553 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid

1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13524553
M. Wt: 211.64 g/mol
InChI Key: PPUCDPSCLQZAHW-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with a molecular formula of C10H10ClNO2 It is a derivative of pyridine and cyclobutane, featuring a chlorinated pyridine ring attached to a cyclobutane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and cyclobutanone.

    Formation of Intermediate: The cyclobutanone is first converted to a cyclobutanone derivative through a series of reactions, including halogenation and nucleophilic substitution.

    Coupling Reaction: The intermediate is then coupled with 3-chloropyridine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.

    Reduction: Formation of cyclobutanol or cyclobutylamine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid
  • 1-(3-Chloropyridin-2-yl)cyclobutane-1-carboxylic acid
  • 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile

Uniqueness

1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the position of the chlorine atom on the pyridine ring and the cyclobutane carboxylic acid moiety

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10/h2,5-6H,1,3-4H2,(H,13,14)

InChI Key

PPUCDPSCLQZAHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)O

Origin of Product

United States

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